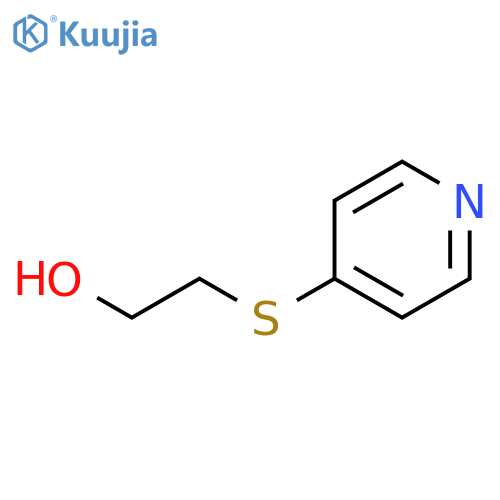Cas no 161604-55-3 (Ethanol, 2-(4-pyridinylthio)-)
エタノール、2-(4-ピリジニルチオ)-は、有機合成や医薬品中間体として重要な化合物です。ピリジン環とチオエーテル構造を有し、高い反応性と多様な官能基との反応性を示します。特に、求核置換反応や酸化反応における優れた反応性が特徴で、医薬品や機能性材料の合成において有用な中間体として利用されます。また、適度な極性と溶解性を備えており、有機溶媒中での取り扱いが容易です。分子構造中の硫黄原子は金属イオンとのキレート形成能も有しており、触媒や配位子としての応用も期待されます。

Ethanol, 2-(4-pyridinylthio)- structure
商品名:Ethanol, 2-(4-pyridinylthio)-
Ethanol, 2-(4-pyridinylthio)- 化学的及び物理的性質
名前と識別子
-
- Ethanol, 2-(4-pyridinylthio)-
- 4-(2-hydroxyethylthio)pyridine
- 2-pyridin-4-ylsulfanylethanol
- AKOS009481464
- SCHEMBL7451459
- AM100327
- 2-(Pyridin-4-ylsulfanyl)-ethanol
- 161604-55-3
- QCUVLTSGNJKVFK-UHFFFAOYSA-N
-
- MDL: MFCD12172284
- インチ: InChI=1S/C7H9NOS/c9-5-6-10-7-1-3-8-4-2-7/h1-4,9H,5-6H2
- InChIKey: QCUVLTSGNJKVFK-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=CN=C1)SCCO
計算された属性
- せいみつぶんしりょう: 155.04057
- どういたいしつりょう: 155.04048508g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 83.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- PSA: 33.12
Ethanol, 2-(4-pyridinylthio)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 086740-500mg |
2-(Pyridin-4-ylsulfanyl)-ethanol |
161604-55-3 | 500mg |
£214.00 | 2022-03-01 |
Ethanol, 2-(4-pyridinylthio)- 関連文献
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
161604-55-3 (Ethanol, 2-(4-pyridinylthio)-) 関連製品
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量